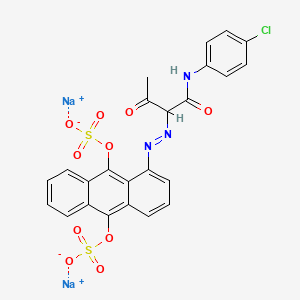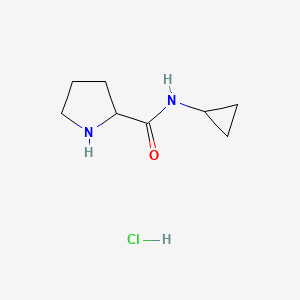
N-cyclopropylpyrrolidine-2-carboxamide hydrochloride
Descripción general
Descripción
“N-cyclopropylpyrrolidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 59179-60-1 . It has a molecular weight of 190.67 and its IUPAC name is N-cyclopropyl-2-pyrrolidinecarboxamide hydrochloride . It is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder and is stored at room temperature . Its molecular weight is 190.67 , and its molecular formula is C8H15ClN2O .Aplicaciones Científicas De Investigación
Antitumor Activity
N-cyclopropylpyrrolidine-2-carboxamide hydrochloride analogues, such as carzelesin, have demonstrated significant antitumor activity. Carzelesin is a prodrug cyclopropylpyrroloindole analogue that binds to DNA minor grooves, mediating covalent adduct formation selectively. Despite lower in vitro potency compared to other analogues, carzelesin showed remarkable efficacy against various tumors, including those resistant to other agents. It was particularly effective against mouse pancreatic ductal 02 adenocarcinoma and human tumor xenografts, showcasing significant activity and complete remission in certain cases (Li et al., 1992).
Anticancer and Anti-Biofilm Activity
Novel 2-(het)arylpyrrolidine-1-carboxamides exhibit promising anticancer and anti-biofilm activities. In vitro, some compounds showed twice the activity of the reference drug tamoxifen against M-Hela tumor cell lines without exceeding tamoxifen toxicity towards normal cells. In vivo, they demonstrated up to 83% survival and up to 447% increased life span in observation studies. Compounds with a benzofuroxan moiety effectively suppressed bacterial biofilm growth, highlighting their potential as both anticancer and antibacterial agents (Smolobochkin et al., 2019).
Synthesis and Medicinal Applications
The synthesis of 2-arylpyrrolidine-1-carboxamides using an acid-catalyzed reaction offers a novel approach with benefits like mild reaction conditions and the use of inexpensive solvents and catalysts. This method allows the production of target compounds efficiently and can be applied in the development of various medicinal applications, such as dipeptidyl peptidase IV inhibitors and other pharmacological agents (Smolobochkin et al., 2017).
Safety and Hazards
The safety information for “N-cyclopropylpyrrolidine-2-carboxamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPOAOYMHCHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59179-60-1 | |
| Record name | N-cyclopropylpyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


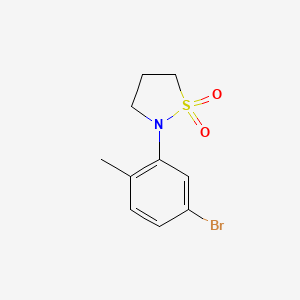




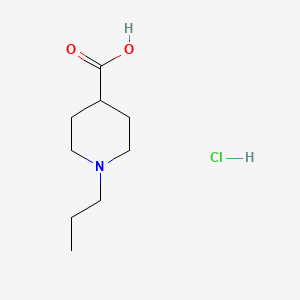
![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)
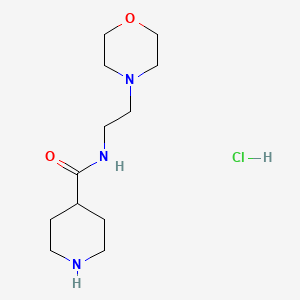
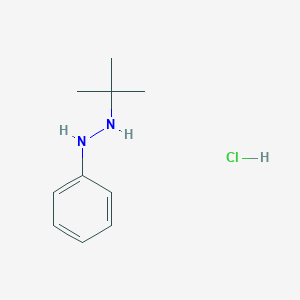
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)


